4-nitro-2-[(E)-(phenylimino)methyl]phenol
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Overview
Description
4-nitro-2-[(E)-(phenylimino)methyl]phenol is an organic compound with the molecular formula C13H9N2O3 It is a derivative of phenol, characterized by the presence of a nitro group (-NO2) and an imine group (-C=N-) attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-[(E)-(phenylimino)methyl]phenol typically involves the condensation of 4-nitro-2-hydroxybenzaldehyde with aniline under acidic conditions. The reaction proceeds through the formation of a Schiff base, where the aldehyde group of 4-nitro-2-hydroxybenzaldehyde reacts with the amine group of aniline to form the imine linkage.
Reaction Conditions:
Reagents: 4-nitro-2-hydroxybenzaldehyde, aniline
Catalyst: Acidic medium (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-nitro-2-[(E)-(phenylimino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, ethanol
Substitution: Nucleophiles such as halides, under basic conditions
Major Products
Reduction of Nitro Group: 4-amino-2-[(E)-(phenylimino)methyl]phenol
Reduction of Imine Group: 4-nitro-2-[(phenylamino)methyl]phenol
Substitution Reactions: Various substituted phenols depending on the nucleophile used
Scientific Research Applications
4-nitro-2-[(E)-(phenylimino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-2-[(E)-(phenylimino)methyl]phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The imine group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function.
Comparison with Similar Compounds
4-nitro-2-[(E)-(phenylimino)methyl]phenol can be compared with other similar compounds such as:
- 4-nitro-2-[(E)-(tolylimino)methyl]phenol
- 4-nitro-2-[(E)-(methylimino)methyl]phenol
- 4-nitro-2-[(E)-(chlorimino)methyl]phenol
These compounds share similar structural features but differ in the substituents attached to the imine group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
15667-99-9 |
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Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
4-nitro-2-(phenyliminomethyl)phenol |
InChI |
InChI=1S/C13H10N2O3/c16-13-7-6-12(15(17)18)8-10(13)9-14-11-4-2-1-3-5-11/h1-9,16H |
InChI Key |
YGHDLAGZWXIPNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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